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Introduction

Dichlorofluoromethane (CHFCI2), also known as R-21 or HCFC-21, is a
hydrochlorofluorocarbon gas that finds application in plasma etching processes, a cornerstone
of microfabrication. While plasma etching is predominantly associated with the semiconductor
industry, its precision in creating micro- and nano-scale features makes it a valuable tool for
researchers in the life sciences and drug development. Applications in these fields include the
fabrication of microfluidic devices for lab-on-a-chip systems, biosensors for diagnostics, and
patterned surfaces for cell culture studies.

These application notes provide a detailed overview of the use of dichlorofluoromethane in
plasma etching, with a focus on etching silicon-based materials commonly used in the
fabrication of such devices. The information is intended to guide researchers in developing and
optimizing plasma etching processes using CHFClI-.

Principle of Dichlorofluoromethane Plasma Etching

In a plasma etching process, an electrical field is used to ionize a gas, creating a plasma that
contains a mixture of ions, electrons, and reactive neutral species (radicals).
Dichlorofluoromethane is a precursor gas that, when introduced into a plasma, dissociates
into various reactive species containing fluorine, chlorine, and hydrogen. These radicals are the
primary agents for chemical etching.
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The key reactive species generated from a CHFCI2 plasma include:

» Fluorine radicals (Fe): Highly reactive species that are the primary etchant for silicon-based
materials like silicon nitride (SisN4) and silicon dioxide (SiOz).

» Chlorine radicals (Cle): Also contribute to the etching process, particularly for silicon.

o CHFe and CCle type radicals: These carbon-containing radicals can contribute to the
formation of a polymer-like passivation layer on the surfaces being etched. This passivation
layer plays a crucial role in achieving anisotropic (directional) etching by protecting the
sidewalls of features from being etched.

e Hydrogen radicals (He): Hydrogen can influence the etching process by reacting with fluorine
radicals to form HF, which can affect the etch rate and selectivity.[1]

The etching process is a combination of chemical reactions between the radicals and the
substrate material to form volatile byproducts, and physical sputtering by energetic ions that
bombard the surface. The balance between chemical etching and passivation is critical for
controlling the etch profile and selectivity.

Applications in Device Fabrication

The ability to precisely pattern materials like silicon nitride and silicon dioxide is fundamental to
creating various devices relevant to drug development and life science research.

» Microfluidic Devices: Plasma etching is used to create the intricate channel networks in
microfluidic chips. These devices are used for a wide range of applications, including high-
throughput screening of drug candidates, cell sorting and analysis, and performing
biochemical assays with minimal sample volumes.

¢ Biosensors: The fabrication of biosensors often involves patterning of dielectric layers for
insulation and to define active sensing areas. Plasma etching with gases like CHFCIz can be
employed to create these precise patterns on silicon-based substrates.

» Patterned Surfaces for Cell Culture: Researchers are increasingly using micro-patterned
surfaces to study cell behavior, such as adhesion, migration, and differentiation. Plasma
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etching can be used to create topographical cues on substrates to guide cell growth and
organization.

Experimental Protocols

The following protocols are provided as a starting point for developing plasma etching
processes using dichlorofluoromethane. It is important to note that optimal process
parameters will vary depending on the specific plasma etching system, the material being
etched, and the desired outcome. The data for dichlorodifluoromethane (CClzFz), a chemically
similar compound, is used as a reference for process parameters for silicon nitride etching due
to the limited availability of specific data for CHFCI2.[2]

Protocol 1: Selective Etching of Silicon Nitride over
Silicon Dioxide

This protocol is designed to achieve high selectivity for etching silicon nitride while minimizing
the etching of an underlying silicon dioxide layer. This is a common requirement in the
fabrication of microelectronic devices and sensors.

Materials and Equipment:

e Plasma etcher (Reactive lon Etcher - RIE, or Inductively Coupled Plasma - ICP)

Dichlorofluoromethane (CHFCIz) gas source

Oxygen (O2) gas source

Substrate with silicon nitride and silicon dioxide layers

Patterned photoresist or hard mask

Process Parameters (based on CClzF2 data[2]):
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Parameter Value Notes

Adjust for desired etch rate

CHFCI: Flow Rate 20-40 sccm _ ,
and uniformity.
Oxygen is added to control
O: Flow Rate 2-10 sccm polymer formation and can
enhance selectivity.
Higher pressure can lead to
Pressure 50-150 mTorr ] ) ]
more isotropic etching.
Higher power generally
RF Power 50-150 W increases etch rate but may
reduce selectivity.
Temperature can affect etch
Substrate Temperature 20-40 °C -
rates and polymer deposition.
Procedure:

Chamber Preparation: Ensure the plasma etch chamber is clean and perform a conditioning
run with oxygen plasma if necessary to remove any residues from previous processes.

Substrate Loading: Load the patterned substrate into the chamber and ensure good thermal
contact with the chuck.

Process Gas Stabilization: Introduce CHFCI> and Oz at the desired flow rates and allow the
chamber pressure to stabilize.

Plasma Ignition and Etching: Ignite the plasma by applying RF power. Etch for the desired
time to remove the silicon nitride layer.

Endpoint Detection (Optional): If available, use an endpoint detection system (e.g., optical
emission spectroscopy) to monitor the etch process and stop it precisely when the
underlying silicon dioxide layer is reached.

Process Termination: Turn off the RF power and gas flows.
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e Venting and Unloading: Vent the chamber with an inert gas (e.g., nitrogen) and unload the
substrate.

o Post-Etch Cleaning: A post-etch cleaning step with an oxygen plasma (ashing) may be
necessary to remove any remaining photoresist and polymer residues.

Protocol 2: Etching of Polymers for Microfluidic
Channels

This protocol provides a general guideline for etching polymers, such as those used in the
fabrication of microfluidic devices. CHFCIz can be used in conjunction with oxygen to control
the etch profile and sidewall passivation.

Materials and Equipment:

Plasma etcher (RIE or ICP)

Dichlorofluoromethane (CHFCI2) gas source

Oxygen (O2) gas source

Polymer substrate (e.g., PMMA, polycarbonate)

Patterned mask (e.g., photoresist, metal mask)

Process Parameters:
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Parameter Value Notes

Acts as a source of passivating
CHFCIz Flow Rate 5-20 sccm species to control sidewall

profile.

The primary etchant for most

Oz Flow Rate 20-50 sccm )

organic polymers.

Affects the directionality of the
Pressure 20-100 mTorr

etch.

Influences etch rate and
RF Power 100-300 W ]

anisotropy.

Can affect polymer etch
Substrate Temperature 20-60 °C o

characteristics.

Procedure:

» Follow the general procedure outlined in Protocol 1 for chamber preparation, substrate

loading, and process execution.

e The ratio of CHFCI2z to Oz is a critical parameter to control the balance between etching and
passivation, which in turn determines the sidewall angle of the etched features. A higher
CHFCI2 concentration will lead to more passivation and potentially a more vertical or even
tapered profile.

Quantitative Data

The following tables summarize typical etch characteristics for silicon nitride and silicon dioxide
using a CCIz2F2/O2 plasma, which can be used as an initial guide for processes with CHFCI2.[2]
Actual results will depend on the specific experimental setup.

Table 1: Etch Rates and Selectivity in CCl2F2/O2 Plasma
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SisNa SiO2 Poly-Si . Selecti
Pressu Selecti .
CCl2Fz 02 Etch Etch Etch . vity
re Power vity .
Flow Flow Rate Rate Rate . (SiaNa:
(mTorr (W) ) . ) (SiaNa:
(sccm) (sccm) ) (Almin  (AImin  (A/min Si02) Poly-
i02 .
) ) ) Si)
40 4 100 100 ~450 ~200 ~150 ~2.25 ~3.0
40 8 100 100 ~400 ~220 ~120 ~1.82 ~3.3
30 4 100 100 ~420 ~180 ~130 ~2.33 ~3.2

Data is estimated from graphical representations in Pant, B. D., & Tandon, U. (1999). Etching of
Silicon Nitride in CCI2F2, CHF3, SiF4, and SF6 Reactive Plasma: A Comparative Study.
Plasma Chemistry and Plasma Processing, 19(4), 483—-496.[2]

Visualizations
Signaling Pathways and Workflows
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Caption: Mechanism of CHFCI> Plasma Etching.
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Caption: A typical plasma etching experimental workflow.

Safety and Environmental Considerations

Dichlorofluoromethane is an ozone-depleting substance, and its use is regulated under the
Montreal Protocol. Researchers should be aware of and comply with all applicable regulations
regarding its purchase, storage, and use.

Safety Precautions:

e Gas Handling: CHFCI: is a compressed gas and should be handled in a well-ventilated area.
Gas cabinets with appropriate safety interlocks and exhaust are recommended.

e Plasma System Safety: Plasma etchers operate at high voltages and radio frequencies. All
safety interlocks on the equipment must be functional, and users should be properly trained
in the operation of the system.

» Byproducts: The plasma processing of CHFCIz can generate hazardous byproducts,
including hydrogen fluoride (HF) and hydrogen chloride (HCI). The exhaust from the plasma
etcher must be properly scrubbed to remove these corrosive and toxic gases before being
vented to the atmosphere.

Environmental Impact:

As an HCFC, CHFCIz has a non-zero ozone depletion potential and a global warming potential.
While its use in research settings may be small-scale, it is important to minimize emissions and
consider alternative, more environmentally friendly etchant gases where possible.
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Troubleshooting

Problem

Possible Causes

Suggested Solutions

Low Etch Rate

- Low RF power- Incorrect gas
mixture- Chamber

contamination

- Increase RF power- Optimize
CHFCI2/Oz2 ratio- Clean the

etch chamber

Poor Selectivity

- RF power too high-

Inappropriate gas mixture

- Reduce RF power- Adjust
CHFCI2/Oz2 ratio; adding more
CHFCI2 can increase polymer
deposition and improve

selectivity to SiOa2.

Isotropic Etching

- High pressure- Insufficient

passivation

- Reduce chamber pressure-
Increase CHFCIz concentration
to promote sidewall

passivation.

Residue on Surface

- Incomplete etching- Polymer

deposition

- Increase etch time- Perform a
post-etch oxygen plasma clean

(ashing).

Conclusion

Dichlorofluoromethane can be an effective etchant gas in plasma processing for the

fabrication of microdevices relevant to the fields of life sciences and drug development. By

carefully controlling process parameters such as gas composition, pressure, and power,

researchers can achieve selective and anisotropic etching of silicon nitride and other materials.

The protocols and data provided in these application notes serve as a foundation for process

development. However, due to the environmental impact of CHFCIz, exploring alternative

etchant gases with lower ozone depletion and global warming potentials is encouraged for

long-term and large-scale applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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